2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline serves as a crucial intermediate in the synthesis of Pitavastatin calcium [ [], [] ]. Pitavastatin calcium, known commercially as Pitava, Livalo, and Zypitamag, belongs to the statin drug class and acts as a lipid-lowering agent. [ [] ]
The synthesis of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline can be achieved through various methods:
The molecular formula for 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline is , with a molecular weight of approximately 477.5 g/mol. The structure features:
C1CC1C2=NC3=CC=CC=C3C(=C2CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F
MZRARJFFURJVLQ-UHFFFAOYSA-N
The chemical reactivity of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline is influenced by its functional groups:
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit biological activity through interaction with enzymes or receptors involved in metabolic pathways:
Research indicates that modifications to the quinoline structure can significantly impact pharmacological profiles, suggesting that this compound may have tailored effects based on its unique substituents.
The physical properties of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline include:
The applications of 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline span various fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7